5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-7-10(17)16-12(14-8)11(13(18)15-16)9-5-3-2-4-6-9/h2-7,14H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDVBOQKRBJVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C(C(=O)N2)C3=CC=CC=C3)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177590 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630763-42-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630763-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, 5-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione typically involves the condensation of 3-phenyl-1H-pyrazol-5-amine with an appropriate β-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
The biological and physical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
Comparison with Heterocyclic Analogues
Pyrazolo[1,5-a]pyrimidines are often compared to related heterocycles, such as triazolo- or thiazolo-fused systems:
Key Observations :
- Thiazolo Systems : The sulfur atom in thiazole may confer unique redox properties or metal-binding capabilities.
Biological Activity
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound notable for its diverse biological activities. Its structure, featuring a fused pyrazole and pyrimidine moiety with specific substituents, enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N4O2. The compound contains a methyl group at the 5-position and a phenyl group at the 3-position of the pyrazole ring. The presence of two carbonyl groups in the pyrimidine portion contributes to its reactivity and biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been shown to effectively inhibit tumor growth in MDA-MB-231 (human breast cancer) models with IC50 values indicating potent activity against these cells .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. Its ability to interact with biological macromolecules enhances its efficacy in this area .
- Potential Anti-Tuberculosis Agents : Recent studies have identified this compound derivatives as potential inhibitors of Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1), a target for tuberculosis treatment. Compounds derived from this scaffold exhibited significant anti-TB activity against Mycobacterium bovis .
The biological activity of this compound is attributed to its ability to bind to various biological targets. Interaction studies using molecular docking and surface plasmon resonance have revealed that the compound can effectively bind to proteins involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Research : In a study evaluating various synthesized compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, several derivatives showed enhanced anticancer properties compared to existing treatments. The compounds were screened using MTT assays across different concentrations .
- Anti-Tuberculosis Activity : A pharmacophore model was developed for virtual screening of potential DprE1 inhibitors. Out of numerous compounds synthesized and tested for anti-TB activity using the Microplate Alamar Blue Assay (MABA), several exhibited promising results .
Data Table: Biological Activity Overview
| Compound Name | Structure Features | Biological Activity | IC50 Value (µM) | Unique Aspects |
|---|---|---|---|---|
| This compound | Methyl & phenyl substitutions | Anticancer | 0.3 - 24 | Dual functionality as anticancer agent & fluorescent probe |
| Derivative A | Various aryl substitutions | Antimicrobial | Not specified | Enhanced solubility |
| Derivative B | Different ring fusion | Anti-TB | Not specified | Targeting DprE1 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrazole amines with ketones or enaminones. Microwave-assisted methods (e.g., 180°C for 30 minutes) are efficient for achieving high yields (~70%) by accelerating ring closure . Traditional reflux in solvents like pyridine or dioxane (5–6 hours) is also effective but requires longer reaction times . Optimization of solvent polarity and temperature is critical: polar aprotic solvents (e.g., DMF) enhance cyclization, while elevated temperatures reduce side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., phenyl at C3, methyl at C5) and hydrogen bonding patterns .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with pyrazolo[1,5-a]pyrimidine scaffolds .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What solvent systems are optimal for solubility studies, and how do they impact biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mM stock solutions). For in vitro assays, dilute stocks to ≤0.1% organic solvent to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites for functionalization .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents (e.g., trifluoromethyl groups) that enhance binding affinity .
- QSAR models : Correlate substituent descriptors (e.g., Hammett constants) with biological activity to rationalize structure-activity relationships .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay protocols : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Dose-response validation : Replicate IC values across multiple assays (e.g., MTT, apoptosis markers) to confirm potency .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets and isolate confounding factors .
Q. How can reaction fundamentals be optimized for scalable synthesis while maintaining regioselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., catalyst loading, temperature) and identify interactions affecting yield .
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. Why do microwave-assisted syntheses report higher yields than traditional methods despite similar precursors?
- Resolution : Microwave irradiation enables rapid, uniform heating, reducing thermal degradation of intermediates. Traditional reflux may lead to side reactions (e.g., oxidation) over extended periods, lowering yields by 10–15% .
Q. How do conflicting NMR assignments for methyl groups in related derivatives arise?
- Resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, the C5 methyl in 5-methyl derivatives shows distinct -H correlations compared to C7 substituents .
Methodological Tables
| Parameter | Microwave Synthesis | Reflux Synthesis |
|---|---|---|
| Temperature | 180°C | 100–120°C |
| Time | 30 minutes | 5–6 hours |
| Yield | 70–75% | 60–65% |
| Purity (HPLC) | >98% | 95–97% |
| Analytical Technique | Key Data for Structural Confirmation |
|---|---|
| NMR | δ 2.35 (s, 3H, C5-CH3), δ 7.45–7.60 (m, 5H, C3-Ph) |
| HRMS | [M+H] calcd: 254.1042; found: 254.1039 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
